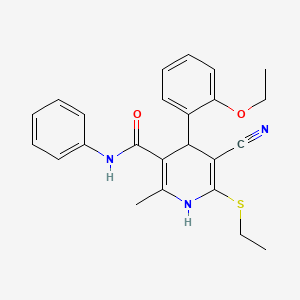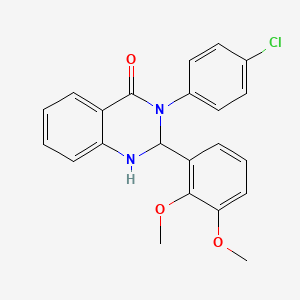![molecular formula C23H34N2O B11508031 N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-[2-(2,6,6-trimethyl-1-cyclohexenyl)ethyl]amine](/img/structure/B11508031.png)
N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-[2-(2,6,6-trimethyl-1-cyclohexenyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-[2-(2,6,6-trimethyl-1-cyclohexenyl)ethyl]amine is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-[2-(2,6,6-trimethyl-1-cyclohexenyl)ethyl]amine typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-[2-(2,6,6-trimethyl-1-cyclohexenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated indole derivative, while reduction of the indole ring can produce dihydroindole compounds .
Scientific Research Applications
N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-[2-(2,6,6-trimethyl-1-cyclohexenyl)ethyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-[2-(2,6,6-trimethyl-1-cyclohexenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of specific enzymes or by acting as an agonist or antagonist at certain receptors . The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with similar structural features but different biological activities.
N-[2-(2,6,6-Trimethyl-1-cyclohexenyl)ethyl]amine: Lacks the indole moiety but shares the cyclohexenyl and ethylamine groups.
Uniqueness
N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-[2-(2,6,6-trimethyl-1-cyclohexenyl)ethyl]amine is unique due to its combination of the indole and cyclohexenyl moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C23H34N2O |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]ethanamine |
InChI |
InChI=1S/C23H34N2O/c1-16-7-6-12-23(3,4)21(16)11-14-24-13-10-19-17(2)25-22-9-8-18(26-5)15-20(19)22/h8-9,15,24-25H,6-7,10-14H2,1-5H3 |
InChI Key |
SPDZJFFIYJXAGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCNCCC2=C(NC3=C2C=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-hydroxy-2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indole-3-carboxylate](/img/structure/B11507951.png)
![N-(3-chlorophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11507956.png)
![7-cyclohexyl-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11507962.png)
![N-[2-(cyclopropylcarbonyl)-5-methoxy-1-benzofuran-3-yl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11507979.png)
![1'-{[benzyl(methyl)amino]methyl}-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11507990.png)
![4-Amino-N'-[(2-methoxy-4-methylbenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11507997.png)
amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B11508003.png)


![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B11508019.png)
![(5E)-5-[4-(diethylamino)benzylidene]-1-(4-fluorobenzyl)-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11508027.png)
![N,N'-bis[2-(3,4-dimethylphenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B11508030.png)
![12-[4-(benzyloxy)phenyl]-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11508034.png)
![5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11508037.png)
